2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 2-amino-4-methylthiazole moiety at position 5 and a methyl group at position 2. The triazole ring is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 1,3-thiazol-2-ylamine at the nitrogen atom. Its molecular structure integrates multiple pharmacophoric elements: the 1,2,4-triazole ring is known for diverse biological activities, while the thiazole and acetamide groups enhance bioavailability and target binding .
Synthesis routes for analogous compounds (e.g., and ) typically involve:
Condensation reactions between hydrazine derivatives and carbonyl compounds to form triazole rings.
Thiolation using CS₂/KOH to introduce sulfanyl groups.
Acetylation with chloroacetamide intermediates under basic conditions (e.g., Na₂CO₃ or LiH in DMF) .
Properties
IUPAC Name |
2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7OS3/c1-6-8(23-10(13)15-6)9-17-18-12(19(9)2)22-5-7(20)16-11-14-3-4-21-11/h3-4H,5H2,1-2H3,(H2,13,15)(H,14,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHAXJNYXSTTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NN=C(N2C)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the triazole ring: This involves the cyclization of a hydrazine derivative with a suitable nitrile or carboxylic acid derivative.
Thioether formation: The thiazole and triazole intermediates are then linked via a thioether bond, typically using a thiol reagent and a suitable coupling agent.
Final acylation: The resulting intermediate is acylated with a thiazole-2-ylacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole rings can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, 2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers, coatings, or catalysts. Its multifunctional nature allows for a wide range of applications.
Mechanism of Action
The mechanism of action of 2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings:
Anti-Cancer Activity: The chlorobenzyl-substituted analogue (Table 1, Row 2) exhibits potent anti-cancer activity (IC₅₀: 8.2 µM) against colorectal carcinoma cells, attributed to its electron-withdrawing chloro group enhancing DNA intercalation . The target compound lacks this substituent but retains the triazole-thiazole scaffold, suggesting possible anti-cancer efficacy requiring validation.
Anti-Exudative Activity :
- Furan-substituted triazole derivatives (Table 1, Row 3) show significant anti-exudative effects (comparable to diclofenac at 10 mg/kg) in carrageenan-induced edema models. The furan ring’s lipophilicity may improve membrane permeability, a feature absent in the target compound’s thiazole-dominated structure .
However, tetrazole derivatives in lack reported biological data, limiting direct comparisons .
Synthetic Yields and Physicochemical Properties :
- Yields for analogues range from 68% (chlorobenzyl derivative) to lower efficiencies for furan-substituted compounds . The target compound’s melting point and solubility are unlisted but may align with its methyl-thiazole substituents, which typically enhance crystallinity and thermal stability .
Mechanistic Insights:
- The triazole-thiazole scaffold is hypothesized to inhibit enzymes like cyclooxygenase (COX) or tyrosine kinases via hydrogen bonding and π-π stacking. For example, chlorobenzyl derivatives in disrupt tubulin polymerization, a mechanism less likely in non-aromatic substituents .
Biological Activity
The compound 2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex heterocyclic molecule that combines elements from thiazole and triazole frameworks. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound features a thiazole ring and a triazole moiety, which are known for their diverse biological activities. The presence of the amino group and sulfanyl linkage enhances its reactivity and potential interactions with biological targets.
Molecular Formula
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazole and triazole derivatives. For instance, compounds similar to the one have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 μg/mL |
| Compound B | Pseudomonas aeruginosa | 1.0 μg/mL |
The compound's structural features contribute to its ability to inhibit bacterial growth effectively, which is critical in addressing antibiotic resistance issues.
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. The structural activity relationship (SAR) indicates that modifications in the thiazole ring can significantly influence cytotoxicity against cancer cell lines.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa (cervical cancer) | 15.0 |
| Compound D | MCF-7 (breast cancer) | 20.5 |
Research indicates that compounds with specific substitutions on the thiazole ring exhibit enhanced cytotoxic effects, suggesting that the compound under study may possess similar properties.
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
- Receptor Modulation : The presence of functional groups allows for potential interactions with cellular receptors involved in signal transduction pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a related triazole compound which demonstrated potent antibacterial activity in vitro. The study utilized molecular docking techniques to predict binding affinities with bacterial enzymes, revealing promising results that could be extrapolated to our compound.
Case Study Summary
- Objective : To evaluate antibacterial efficacy.
- Methodology : In vitro assays and molecular docking.
- Results : Significant inhibition of bacterial growth at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
